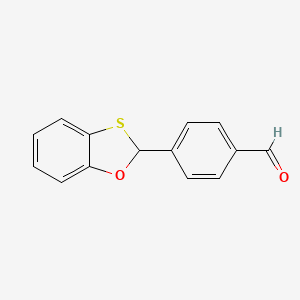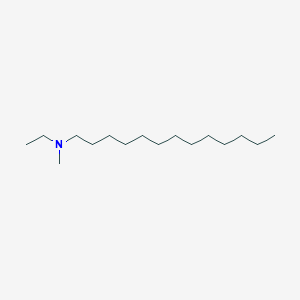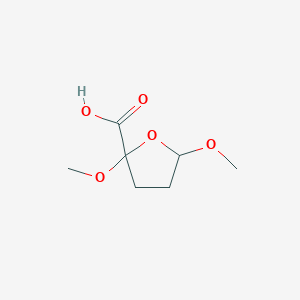
3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one is a complex organic compound that belongs to the class of azulenones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one typically involves multi-step organic reactions. Common starting materials include cyclohexanone derivatives and specific reagents that facilitate the formation of the azulenone ring structure. Reaction conditions often involve controlled temperatures, specific catalysts, and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反応の分析
Types of Reactions
3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted azulenones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Azulenone derivatives: Compounds with similar azulenone ring structures.
Cyclohexanone derivatives: Compounds with similar cyclohexanone moieties.
Uniqueness
3,3a,4,8a-Tetrahydro-1,4-methanoazulen-2(1H)-one is unique due to its specific ring structure and potential applications. Its distinct chemical properties and reactivity make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
61063-72-7 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
tricyclo[5.4.0.02,9]undeca-3,5-dien-10-one |
InChI |
InChI=1S/C11H12O/c12-11-6-9-7-3-1-2-4-8(9)10(11)5-7/h1-4,7-10H,5-6H2 |
InChIキー |
ASIWXNCGNSMNAB-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC=CC3C1C(=O)CC23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)





![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)

